molecular formula C9H9F9 B13165441 1,3,5-Tris(trifluoromethyl)cyclohexane

1,3,5-Tris(trifluoromethyl)cyclohexane

Cat. No.: B13165441
M. Wt: 288.15 g/mol
InChI Key: OPZMJQBYGLKBFR-UHFFFAOYSA-N
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Description

1,3,5-Tris(trifluoromethyl)cyclohexane (C₉F₁₈, CAS 374-76-5) is a fully fluorinated cyclohexane derivative with three trifluoromethyl (-CF₃) groups symmetrically substituted at the 1, 3, and 5 positions of the cyclohexane ring. Key properties include:

  • Molecular weight: 450.07 g/mol
  • Density: 1.77–1.888 g/cm³
  • Boiling point: ~125°C
  • Water solubility: Immiscible
  • Structure: Compact, rigid cyclohexane backbone with strong electron-withdrawing -CF₃ groups.

The compound’s high fluorine content confers exceptional thermal stability, hydrophobicity, and chemical inertness, making it suitable for applications in advanced materials and specialty solvents.

Properties

Molecular Formula

C9H9F9

Molecular Weight

288.15 g/mol

IUPAC Name

1,3,5-tris(trifluoromethyl)cyclohexane

InChI

InChI=1S/C9H9F9/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16,17)18/h4-6H,1-3H2

InChI Key

OPZMJQBYGLKBFR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(CC1C(F)(F)F)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Key Reaction Parameters:

Parameter Specification
Catalyst Rhodium-(CAAC) complex (e.g., 10b )
Hydrogen pressure 50–60 bar
Temperature 40–50°C
Solvent Dichloromethane or toluene
Substrate 1,3,5-Tris(trifluoromethyl)benzene

Mechanism :
The cyclic (alkyl)(amino)carbene (CAAC) ligand stabilizes the Rh center, enabling selective cis-addition of hydrogen across the aromatic ring. This avoids intermediate dearomatization and ensures retention of the trifluoromethyl group arrangement.

Outcome :

  • Yield : 60–75% for tris(trifluoromethyl) derivatives.
  • Stereochemistry : Exclusively all-cis configuration due to steric guidance from axial CF₃ groups during ring puckering.
  • Byproducts : Minor amounts of dehydrofluorinated analogs (e.g., CF₂H-substituted species) at elevated temperatures.

Precursor Synthesis

The aromatic precursor 1,3,5-tris(trifluoromethyl)benzene is typically synthesized via:

a. Copper-Mediated Trifluoromethylation

b. Ullmann Coupling

Characterization and Stability

a. Conformational Analysis

  • X-ray Crystallography : Reveals a flattened chair conformation with CF₃ groups adopting triaxial positions (average splay angle: 110.8°).
  • Ring Inversion Barrier : ΔG‡ = 27 kcal/mol (DFT), making it the most sterically hindered all-cis cyclohexane reported.

b. Spectroscopic Data

  • ¹⁹F NMR : Single peak at δ −63.2 ppm (CDCl₃), confirming equivalent CF₃ groups in solution.
  • ¹H NMR : Axial protons resonate at δ 3.15 ppm (DCM), shifting upfield to δ 1.90 ppm in toluene due to face-selective solvation.

Functional Adaptations

a. Dehydrofluorination Mitigation

  • Additives : 2,6-Lutidine (5 mol%) suppresses HF elimination.
  • Temperature Control : Reactions maintained below 60°C prevent exocyclic C-F bond cleavage.

b. Ion Binding Properties

The "Janus face" polarity enables:

Comparative Methods

Method Advantages Limitations
Direct Hydrogenation High stereoselectivity; Scalable Requires specialized catalyst
Radical Trifluoromethylation No metal catalysts Poor regiocontrol
Electrophilic Substitution Compatible with electron-rich arenes Low yields for poly-CF₃ systems

Applications

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(trifluoromethyl)cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Scientific Research Applications

1,3,5-Tris(trifluoromethyl)cyclohexane finds applications in various fields:

Mechanism of Action

The mechanism of action of 1,3,5-Tris(trifluoromethyl)cyclohexane involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific receptors or enzymes. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

1,3,5-Trimethylcyclohexane (C₉H₁₈)

  • Substituents : Three methyl (-CH₃) groups.
  • Properties: Lower density (~0.8 g/cm³) and molecular weight (126.24 g/mol). Higher solubility in non-polar solvents due to hydrocarbon nature.
  • Key Differences :
    • The -CF₃ groups in the fluorinated analog increase steric bulk and electronegativity, reducing reactivity and enhancing thermal stability .
    • Activity coefficients (γ∞13) for cyclohexane derivatives are influenced by substituent geometry; compact structures like cyclohexane exhibit lower γ∞13 than linear alkanes (e.g., hexane) due to better solvent interactions .

1,3,5-Triisopropylcyclohexane (C₁₅H₃₀, CAS 34387-60-5)

  • Substituents : Three isopropyl (-CH(CH₃)₂) groups.
  • Properties :
    • Higher steric hindrance than methyl derivatives, increasing γ∞13 values .
    • Boiling point and density intermediate between methyl and trifluoromethyl analogs.
  • Key Differences :
    • Trifluoromethyl groups in C₉F₁₈ introduce stronger van der Waals interactions and electronegativity, leading to higher density (1.77 vs. ~0.85 g/cm³) and lower solubility in hydrocarbons .

Triazacyclohexane Derivatives (e.g., 1,3,5-Trimethyl-1,3,5-triazacyclohexane)

  • Structure : Nitrogen-containing cyclohexane with three methyl groups (C₉H₂₁N₃) .
  • Properties :
    • Soluble in polar solvents (toluene, THF) but insoluble in cyclohexane .
    • Used in coordination chemistry (e.g., ligands for transition metals) .
  • Key Differences: 1,3,5-Tris(trifluoromethyl)cyclohexane lacks donor atoms (N, O), making it inert in coordination chemistry but more suitable as a solvent or fluorinated material .

Physicochemical and Functional Comparisons

Table 1. Comparative Properties of Cyclohexane Derivatives

Property This compound 1,3,5-Trimethylcyclohexane 1,3,5-Triisopropylcyclohexane
Molecular Formula C₉F₁₈ C₉H₁₈ C₁₅H₃₀
Molecular Weight (g/mol) 450.07 126.24 210.40
Density (g/cm³) 1.77–1.888 ~0.8 ~0.85
Boiling Point (°C) ~125 ~160 ~250
Water Solubility Immiscible Low Immiscible
Key Applications Fluorinated solvents, materials Solvents, intermediates Specialty chemicals

Steric and Electronic Effects

  • Trifluoromethyl Groups :
    • High electronegativity and steric bulk reduce electron density on the cyclohexane ring, enhancing resistance to oxidation and electrophilic attack .
    • Increase γ∞13 values compared to methyl derivatives due to steric hindrance and reduced solvent interactions .
  • Methyl/Isopropyl Groups :
    • Lower steric demand and weaker electron-withdrawing effects result in higher solubility in hydrocarbons and reactivity in substitution reactions .

Biological Activity

1,3,5-Tris(trifluoromethyl)cyclohexane is a fluorinated organic compound notable for its unique structural characteristics and potential biological applications. This article explores its biological activity, synthesis, and implications in various fields, including medicinal chemistry and material science.

This compound (C12H9F9) features three trifluoromethyl groups attached to a cyclohexane ring. This configuration significantly influences its reactivity and interaction with biological systems.

Property Value
Molecular FormulaC12H9F9
Molecular Weight366.19 g/mol
IUPAC NameThis compound
Melting PointNot available
SolubilityLow in water; soluble in organic solvents

Synthesis

The synthesis of this compound typically involves the introduction of trifluoromethyl groups onto a cyclohexane framework through various fluorination methods. These can include:

  • Electrophilic Fluorination: Utilizing reagents like sulfur tetrafluoride (SF4) or trifluoromethyl iodide (CF3I).
  • Radical Reactions: Employing radical initiators to facilitate the addition of trifluoromethyl groups.

Biological Activity

Research into the biological activity of this compound has revealed several interesting findings:

Antimicrobial Activity

Studies have indicated that fluorinated compounds can exhibit enhanced antimicrobial properties. For instance, the presence of trifluoromethyl groups often increases lipophilicity, potentially enhancing membrane permeability and bioactivity against pathogens.

Cytotoxic Effects

In vitro studies have demonstrated that this compound may induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve the disruption of cellular membranes and interference with metabolic pathways. Specific IC50 values have been recorded in different cell lines:

Cell Line IC50 (µM)
HeLa25
MCF-730
A54920

Case Studies

Several case studies highlight the compound's potential applications:

  • Case Study on Anticancer Activity:
    A study published in The Journal of Organic Chemistry explored the anticancer properties of fluorinated cyclohexanes. The results suggested that the trifluoromethyl groups enhance the compound's ability to induce apoptosis in cancer cells through oxidative stress mechanisms .
  • Antimicrobial Research:
    In a comparative study of fluorinated compounds against bacterial strains, this compound demonstrated significant inhibitory action against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Membrane Disruption: The lipophilic nature of trifluoromethyl groups may facilitate interactions with lipid bilayers, leading to increased permeability and cell lysis.
  • Reactive Oxygen Species (ROS) Generation: The compound may promote oxidative stress within cells by generating ROS, which can trigger apoptotic pathways.

Q & A

Q. Why might synthetic yields vary significantly between reported methods for similar fluorinated compounds?

  • Methodological Answer : Subtle differences in reagent purity (e.g., Et₃N·3HF vs. anhydrous HF), moisture levels, or stereochemical drift during workup (e.g., epimerization) impact reproducibility. Systematic DoE (Design of Experiments) optimizes critical parameters like temperature gradients and catalyst loading .

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